molecular formula C8H9BrO2 B1279177 1-(4-Bromophenyl)ethane-1,2-diol CAS No. 92093-23-7

1-(4-Bromophenyl)ethane-1,2-diol

Cat. No.: B1279177
CAS No.: 92093-23-7
M. Wt: 217.06 g/mol
InChI Key: ZDPJGAWPRHNQHI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H9BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethane-1,2-diol can be synthesized through the reduction of 4-bromophenylglyoxal using sodium borohydride (NaBH4) in ethanol at temperatures ranging from 0°C to room temperature. The reaction typically proceeds with high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard reduction techniques. The scalability of the synthesis is facilitated by the mild reaction conditions and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H9BrO2
Molecular Weight : 217.06 g/mol
CAS Number : 179914-06-8
IUPAC Name : (1R)-1-(4-bromophenyl)ethane-1,2-diol

The compound features a bromophenyl group attached to a 1,2-diol structure, which enhances its reactivity and versatility in chemical reactions.

Synthetic Applications

1-(4-Bromophenyl)ethane-1,2-diol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions such as:

  • Oxidation to diketones
  • Reduction to alcohols
  • Nucleophilic substitution , where the bromine atom can be replaced with other nucleophiles like amines or thiols.

Table 1: Common Reactions of this compound

Reaction TypeReagents UsedConditionsMajor Products Formed
OxidationPotassium permanganateAqueous medium at room tempDiketones
ReductionSodium borohydrideMethanol at low temperaturesAlcohols
SubstitutionAmines with sodium hydroxideElevated temperaturesSubstituted phenyl derivatives

Biological Applications

Research indicates that this compound exhibits notable biological activities , including antimicrobial and anticancer properties. The presence of the bromine atom enhances its interaction with biological targets.

Antimicrobial Activity

A study demonstrated significant antibacterial effects against various strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study involved human breast cancer cells (MCF-7):

Concentration (µM)Cell Viability (%)
1085
2565
5030

These results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity against cancer cells.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate is crucial for synthesizing compounds with potential therapeutic effects.

Case Study 1: Synthesis of Antimicrobial Agents

A research project focused on synthesizing novel antimicrobial agents using this compound as a key intermediate. The study highlighted the compound's effectiveness in modifying existing antibiotics to enhance their activity against resistant bacterial strains.

Case Study 2: Cancer Therapeutics Development

Another study explored the anticancer properties of this compound by assessing its effects on various cancer cell lines. The findings contributed to developing new therapeutic strategies targeting specific pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diol moiety play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethane-1,2-diol
  • 1-(4-Fluorophenyl)ethane-1,2-diol
  • 1-(4-Iodophenyl)ethane-1,2-diol

Comparison: 1-(4-Bromophenyl)ethane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .

Biological Activity

1-(4-Bromophenyl)ethane-1,2-diol, a compound with the molecular formula C8_8H9_9BrO2_2, has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and biocatalysis. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic transformations, and potential therapeutic implications.

This compound is characterized by its brominated phenyl group and two hydroxyl groups. The presence of the bromine atom enhances its reactivity and may influence its biological interactions. The compound is often synthesized through various methods, including asymmetric reduction processes that yield optically pure forms.

Synthesis

The synthesis of this compound can be achieved through several pathways:

  • Asymmetric Reduction : Utilizing biocatalysts such as Candida parapsilosis has shown effectiveness in converting precursor compounds to the desired diol with notable yields. For instance, under optimal conditions, a conversion rate of 43.61% was reported when converting to 1-(4-bromophenyl)-2-hydroxyethanone .
  • Chemical Methods : Traditional synthetic routes involving lithiated reagents or other organic transformations have also been documented. These methods often require multiple steps and careful control of reaction conditions to achieve high yields and purity .

Enzymatic Transformations

Research indicates that this compound undergoes various enzymatic transformations that can enhance its utility in biochemical applications:

  • Oxidation Reactions : The compound has been studied for its oxidation potential using different oxidoreductases. In one study, the conversion to 1-(4-bromophenyl)-2-hydroxyethanone yielded 36.3% under optimized conditions . This highlights the compound's potential as a substrate for biocatalytic processes.
  • Regioselectivity : The presence of the bromine substituent affects the regioselectivity of enzymatic reactions. This has implications for designing selective synthetic routes in pharmaceutical applications .

Case Studies

Several studies have documented the biological activity and potential therapeutic applications of this compound:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. While specific data on this compound is limited, it is hypothesized that the diol structure may confer similar benefits.
  • Antimicrobial Properties : Some derivatives of brominated compounds have shown antimicrobial activity. Investigating the biological assays for this compound could reveal its potential as an antimicrobial agent.

Research Findings

Recent research findings emphasize the importance of structural modifications in influencing biological activity:

Compound Conversion (%) Yield (%) Biocatalyst Used
This compound43.6136.3Candida parapsilosis
1-Phenylethane-1,2-diol45.3538.22Candida parapsilosis
(S)-1-(4-Bromophenyl)ethane-1,2-diol3939Pseudomonas cepacia lipase

This table summarizes key findings from enzymatic studies involving various substrates related to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)ethane-1,2-diol, and how can purity be confirmed?

  • Methodological Answer : The compound can be synthesized via oxidation or reduction of precursor molecules. For example, tert-butanol/water mixtures with catalysts like citric acid and potassium arsenite have been used for similar diols, followed by purification via column chromatography . Purity is confirmed using ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.6 ppm) and High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks .

Q. How does the para-bromophenyl substituent influence the compound’s stability under different storage conditions?

  • Methodological Answer : The electron-withdrawing bromine atom at the para position increases stability against oxidative degradation compared to non-halogenated analogs. Storage in inert atmospheres (argon/nitrogen) at –20°C is recommended. Comparative studies with methyl- or chloro-substituted analogs show halogen size and electronegativity directly correlate with shelf-life .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies hydroxyl protons (δ 2.5–4.0 ppm) and aromatic protons (δ 7.3–7.8 ppm for para-substituted bromophenyl). ¹³C NMR confirms the diol backbone (C-OH signals at 60–70 ppm) .
  • FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₈H₉BrO₂: 230.9784) .

Q. How does the solubility profile of this compound compare to non-halogenated analogs?

  • Methodological Answer : The bromophenyl group reduces water solubility due to increased hydrophobicity. Optimal solvents include DMSO, DMF, or ethanol/water mixtures (1:1). Solubility can be enhanced using β-cyclodextrin inclusion complexes, as demonstrated for similar halogenated diols .

Advanced Research Questions

Q. What strategies can resolve enantiomers of this compound, and how does chirality affect biological activity?

  • Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) or enzymatic kinetic resolution using lipases. Studies on chlorophenyl analogs show (R)-enantiomers exhibit higher binding affinity to enzymes like alcohol dehydrogenase, suggesting similar trends for bromophenyl derivatives .

Q. In metabolic studies, how does this compound interact with hepatic enzymes?

  • Methodological Answer : The compound likely undergoes Phase I metabolism (oxidation by CYP450 enzymes) and Phase II conjugation (glucuronidation). In vitro assays with liver microsomes and LC-MS/MS metabolite profiling are recommended. Ethane-1,2-diol analogs are metabolized to oxalate, but bromophenyl substitution may alter pathways, requiring isotopic labeling (e.g., ¹⁴C) for tracer studies .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction barriers for bromine displacement. Studies on lignin model diols show O•– radicals preferentially attack side chains, suggesting similar reactivity for bromophenyl-diols . Molecular dynamics simulations can predict solvent effects on reaction kinetics .

Q. How can regioselective functionalization of this compound be achieved?

  • Methodological Answer : Use protecting groups (e.g., acetylation of hydroxyls with acetic anhydride) to block one site while modifying the other. For example, diacetate derivatives of related compounds are synthesized under anhydrous pyridine conditions, enabling selective bromine substitution via Suzuki-Miyaura coupling .

Q. What in silico approaches model interactions between this compound and target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to enzymes like aldose reductase. Fluorinated analogs show enhanced binding due to halogen bonding, suggesting bromine’s role in similar interactions . Validate predictions with SPR (surface plasmon resonance) binding assays.

Properties

IUPAC Name

1-(4-bromophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGAWPRHNQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456928
Record name 1-(4-bromophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92093-23-7
Record name 1-(4-bromophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromostyrene (Compound [LXI], 366 mg, 2 mmol, 1 eq.) in acetone (10 mL) was added morpholine N-oxide (953 mg of a 50% solution in H2O, 4.0 mmol, 2.0 eq.) and then OsO4 (1.3 g for a 4% OsO4 in H2O, 0.2 mmol, 0.1 eq). The mixture was allowed to stir at room temperature for 1 hour. The reaction mixture was then added to an aqueous solution of sodium thiosulfate and then extracted three times with EtOAc. The combined organics were dried over Na2SO4, concentrated, and subjected to silica gel chromatography using EtOAc-heptane as the eluant to provide Compound [LXII]: 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.54-3.66 (m, 2H) 4.66 (dd, J=6.76, 5.10 Hz, 1H) 7.24-7.35 (m, 2H) 7.41-7.53 (m, 2H).
Quantity
366 mg
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morpholine N-oxide
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Synthesis routes and methods II

Procedure details

4-Bromostyrene (1.00 g, 5.46 mmol) was dissolved in 25 mls of 2:1 water acetone. To this was added 4-methylmorpholine N-oxide (0.704 g, 6.01 mmole) and osmium tetroxide (0.167 g, 0.061 mmole, 2.5% in t-BuOH). This mixture was stirred at room temperature for 16 hours, then diluted with EtOAc, washed once with 1N aq. HCl, once with saturated sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting crude product was purified by Flash 40 Biotage (40M cartridge, 100% EtOAc as the eluant) to give 335 mgs (28%) of 1-(4-bromophenyl)ethane-1,2-diol as a white solid.
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1 g
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25 mL
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0.167 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Butanaminium, N,N-dibutyl-N-ethyl-
1-(4-Bromophenyl)ethane-1,2-diol
1-Butanaminium, N,N-dibutyl-N-ethyl-
1-(4-Bromophenyl)ethane-1,2-diol
1-Butanaminium, N,N-dibutyl-N-ethyl-
1-Butanaminium, N,N-dibutyl-N-ethyl-
1-(4-Bromophenyl)ethane-1,2-diol
1-Butanaminium, N,N-dibutyl-N-ethyl-
1-(4-Bromophenyl)ethane-1,2-diol
1-Butanaminium, N,N-dibutyl-N-ethyl-
1-(4-Bromophenyl)ethane-1,2-diol
1-Butanaminium, N,N-dibutyl-N-ethyl-
1-(4-Bromophenyl)ethane-1,2-diol

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